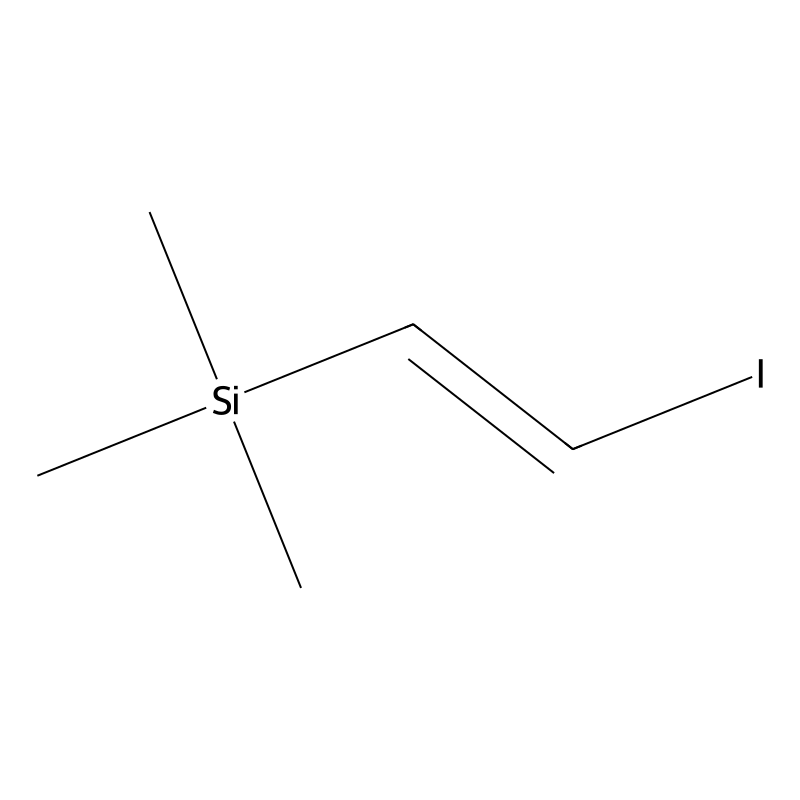(E)-(2-Iodovinyl)trimethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
The presence of a reactive vinyl iodide moiety makes (E)-(2-Iodovinyl)trimethylsilane a potential precursor for various organic transformations. The vinyl iodide can participate in coupling reactions like Stille coupling or Suzuki coupling to introduce new functionalities onto organic molecules. These reactions are crucial in the synthesis of complex organic molecules with diverse applications in pharmaceuticals, materials science, and agrochemicals [].
Organometallic Chemistry
The trimethylsilyl group (SiMe₃) is a common ligand in organometallic chemistry. (E)-(2-Iodovinyl)trimethylsilane could potentially be used as a precursor for the synthesis of novel organometallic compounds. By introducing the vinyl iodide functionality, researchers might explore its reactivity in various catalytic processes or study its interaction with metal centers [].
Medicinal Chemistry
Iodovinyl groups have been explored in the development of new therapeutic agents. The combination of a vinyl iodide and a trimethylsilyl group in (E)-(2-Iodovinyl)trimethylsilane presents intriguing possibilities for medicinal chemists. The vinyl iodide could serve as a site for further modification to introduce desired functionalities, while the trimethylsilyl group might enhance the molecule's bioavailability or act as a protecting group during synthesis [].
(E)-(2-Iodovinyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group and an iodine-substituted vinyl group. The chemical formula for this compound is C₅H₉IOSi, and its structure features a vinyl group (C=C) with an iodine atom attached to one of the carbon atoms, along with a trimethylsilyl group (Si(CH₃)₃) attached to the other. This compound is significant in organic synthesis due to its potential reactivity and utility in various chemical transformations.
- Nucleophilic Substitution Reactions: The iodine atom can be displaced by nucleophiles, making it useful for synthesizing other organic compounds.
- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
- Elimination Reactions: The presence of the trimethylsilyl group facilitates elimination reactions, leading to the formation of alkenes.
Several synthetic routes have been developed for (E)-(2-Iodovinyl)trimethylsilane:
- From Benzyl Bromide and Diiodomethane: A common method involves the reaction of benzyl bromide with diiodomethane in a one-pot synthesis, leading to high yields of (E)-(2-Iodovinyl)trimethylsilane .
- Silylation Reactions: The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride in the presence of a base.
- Functionalization of Vinyl Silanes: Starting from vinyl silanes, iodine can be introduced via halogenation methods.
(E)-(2-Iodovinyl)trimethylsilane has several applications in organic synthesis:
- Building Block in Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
- Precursor for Pharmaceuticals: Its derivatives may be used in the preparation of pharmaceutical compounds.
- Material Science: The compound may find applications in developing new materials due to its unique properties.
Several compounds share structural features with (E)-(2-Iodovinyl)trimethylsilane. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (E)-(2-Iodovinyl)benzene | Aryl Vinyl Halide | Contains an aromatic ring; used in advanced organic synthesis. |
| Trimethylsilylvinyl iodide | Vinyl Halide | Lacks the iodine on the second carbon; simpler reactivity profile. |
| 1-Iodo-2-methylpropene | Alkenyl Halide | Different substitution pattern; used in polymer chemistry. |
The uniqueness of (E)-(2-Iodovinyl)trimethylsilane lies in its combination of both trimethylsilyl and iodine functionalities, providing distinct reactivity compared to other similar compounds.








